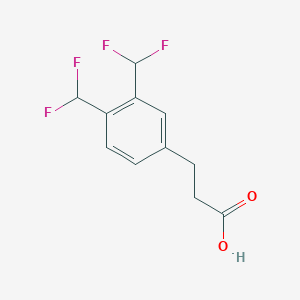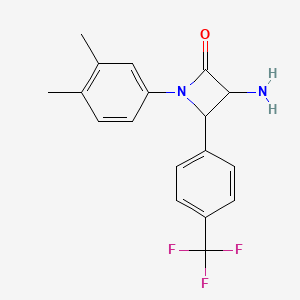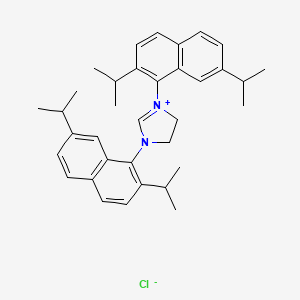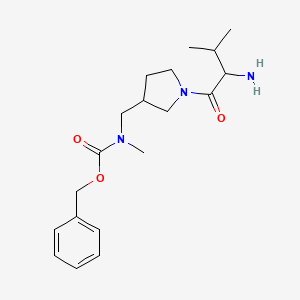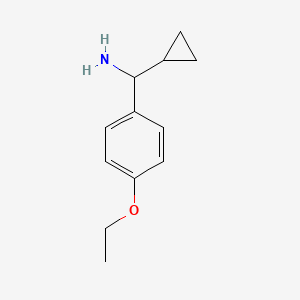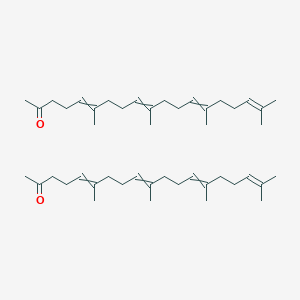
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one, also known as teprenone, is a non-cyclic polyisoprenoid compound. It is a methyl ketone and a terpene ketone, containing a geranylgeranyl group. This compound is known for its various biological activities, including anti-ulcer, cardioprotective, hepatoprotective, nephroprotective, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one can be synthesized from geraniol or 6-methyl-5(E)-hepten-2-one in six steps. The key step in both syntheses involves the condensation of a phenyl sulfone compound and an allylic chloride . The reaction conditions typically include the use of specific reagents and solvents to facilitate the condensation and subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves the induction of heat shock proteins (HSPs), particularly HSP70 . These proteins play a crucial role in protecting cells from stress-induced damage. The compound activates the transcription of HSP genes, leading to increased expression of HSPs, which in turn provide cytoprotection and anti-inflammatory effects .
Comparison with Similar Compounds
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific structure and biological activities. Similar compounds include:
Geranylgeranylacetone: An isomer of teprenone with similar biological activities.
Pseudoionone homologs: Related compounds with similar synthetic routes and chemical properties.
Vitamin K derivatives: Compounds with similar synthetic steps and biological relevance.
These similar compounds share some structural and functional similarities with this compound but differ in their specific applications and biological effects.
Properties
Molecular Formula |
C46H76O2 |
|---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |
InChI Key |
DJAHKBBSJCDSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


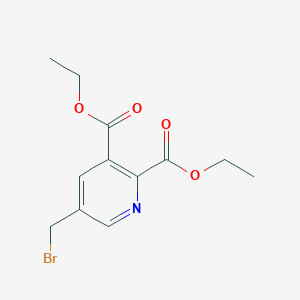
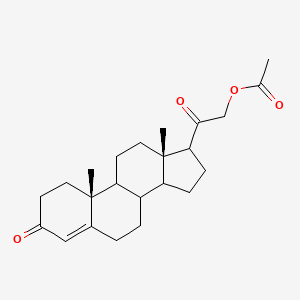
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
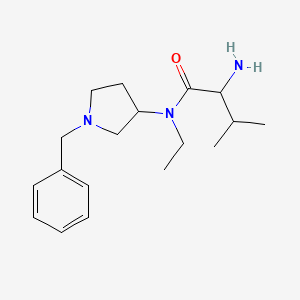
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
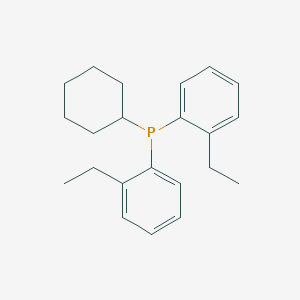
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
